2-Ethylhexan-1-aminium acetate
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Overview
Description
(2-Ethylhexyl)ammonium acetate is an organic compound with the molecular formula C10H23NO2. It is a salt formed from the reaction of 2-ethylhexylamine and acetic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethylhexyl)ammonium acetate can be synthesized through a straightforward acid-base reaction. The primary synthetic route involves the reaction of 2-ethylhexylamine with acetic acid. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of (2-ethylhexyl)ammonium acetate as a white crystalline solid .
Industrial Production Methods: In industrial settings, the production of (2-ethylhexyl)ammonium acetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful addition of 2-ethylhexylamine to acetic acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (2-Ethylhexyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert (2-ethylhexyl)ammonium acetate into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
(2-Ethylhexyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in the study of biological membranes and as a stabilizer for certain enzymes.
Industry: (2-Ethylhexyl)ammonium acetate is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)ammonium acetate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes, including enzyme activity and ion transport. The compound’s ability to form hydrogen bonds and ionic interactions with biomolecules underlies its effects .
Comparison with Similar Compounds
(2-Ethylhexyl)amine: A precursor in the synthesis of (2-Ethylhexyl)ammonium acetate.
Ammonium acetate: A simpler ammonium salt with different properties and applications.
Hexylamine: Another amine with a similar structure but different reactivity.
Uniqueness: (2-Ethylhexyl)ammonium acetate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to interact with both organic and inorganic compounds enhances its utility in diverse fields .
Properties
CAS No. |
158619-31-9 |
---|---|
Molecular Formula |
C10H23NO2 |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
acetic acid;2-ethylhexan-1-amine |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-3-5-6-8(4-2)7-9;1-2(3)4/h8H,3-7,9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
GXTQNRRFHKNHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN.CC(=O)O |
Origin of Product |
United States |
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